molecular formula C21H19FO3 B15286394 4,4'-Dimethoxy-4''-fluorotrityl alcohol

4,4'-Dimethoxy-4''-fluorotrityl alcohol

Cat. No.: B15286394
M. Wt: 338.4 g/mol
InChI Key: ZVOWVUMJZLRAEV-UHFFFAOYSA-N
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Description

4,4’-Dimethoxy-4’'-fluorotrityl alcohol is an organic compound with the molecular formula C21H19FO3. It is characterized by the presence of a fluorine atom, two methoxy groups, and a hydroxyl group attached to a trityl backbone. This compound is notable for its use in various chemical reactions and applications, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethoxy-4’'-fluorotrityl alcohol typically involves the reaction of 4-fluorobenzophenone with methoxybenzene under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methoxy groups are introduced via electrophilic aromatic substitution. The final product is obtained by the reduction of the intermediate ketone to the corresponding alcohol using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Dimethoxy-4’'-fluorotrityl alcohol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy-4’'-fluorotrityl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or methoxy groups.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted trityl alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-Dimethoxy-4’'-fluorotrityl alcohol has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.

    Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-Dimethoxy-4’'-fluorotrityl alcohol involves its ability to act as a protecting group. The methoxy and fluorine substituents provide steric hindrance and electronic effects that stabilize the compound and prevent unwanted side reactions. The hydroxyl group can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the protected functional group.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethoxytrityl alcohol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    4,4’,4’'-Trimethoxytrityl alcohol: Contains an additional methoxy group, providing different steric and electronic properties.

    4-Fluorotrityl alcohol: Lacks the methoxy groups, resulting in different reactivity and stability.

Uniqueness

4,4’-Dimethoxy-4’'-fluorotrityl alcohol is unique due to the combination of methoxy and fluorine substituents, which provide a balance of steric hindrance and electronic effects. This makes it a versatile compound for use in various chemical reactions and applications.

Properties

Molecular Formula

C21H19FO3

Molecular Weight

338.4 g/mol

IUPAC Name

(4-fluorophenyl)-bis(4-methoxyphenyl)methanol

InChI

InChI=1S/C21H19FO3/c1-24-19-11-5-16(6-12-19)21(23,15-3-9-18(22)10-4-15)17-7-13-20(25-2)14-8-17/h3-14,23H,1-2H3

InChI Key

ZVOWVUMJZLRAEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)F)O

Origin of Product

United States

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